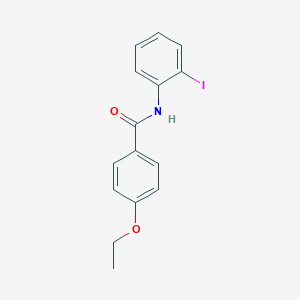
4-ethoxy-N-(2-iodophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-iodophenyl)benzamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research. EIPA is an inhibitor of the Na+/H+ exchanger (NHE) and has been found to have potential applications in various fields of study.
Mecanismo De Acción
4-ethoxy-N-(2-iodophenyl)benzamide inhibits the NHE by binding to its regulatory subunit. This results in the inhibition of the exchange of Na+ and H+, leading to a decrease in intracellular pH and an increase in cell volume. 4-ethoxy-N-(2-iodophenyl)benzamide has also been found to inhibit the activity of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-iodophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and reducing the expression of anti-apoptotic proteins. 4-ethoxy-N-(2-iodophenyl)benzamide has also been found to reduce the migration and invasion of cancer cells by inhibiting the activity of MMP-2 and MMP-9. In addition, 4-ethoxy-N-(2-iodophenyl)benzamide has been found to reduce the hypertrophy of cardiac myocytes and improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-N-(2-iodophenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of the NHE and has been extensively studied in various cell types and animal models. It is also commercially available and can be easily synthesized in the lab. However, 4-ethoxy-N-(2-iodophenyl)benzamide has some limitations for lab experiments. It has been found to have off-target effects on other ion channels and transporters, which may complicate the interpretation of results. In addition, the optimal concentration and duration of 4-ethoxy-N-(2-iodophenyl)benzamide treatment may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-N-(2-iodophenyl)benzamide. One area of interest is the development of more potent and selective NHE inhibitors with fewer off-target effects. Another area of interest is the investigation of the role of 4-ethoxy-N-(2-iodophenyl)benzamide in other diseases, such as diabetes and neurodegenerative disorders. Additionally, the combination of 4-ethoxy-N-(2-iodophenyl)benzamide with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Métodos De Síntesis
4-ethoxy-N-(2-iodophenyl)benzamide can be synthesized using a two-step process. The first step involves the reaction of 2-iodoaniline with ethyl 4-chlorobenzoate to form ethyl 4-(2-iodophenyl)benzoate. In the second step, the ethyl 4-(2-iodophenyl)benzoate is reacted with ammonia to form 4-ethoxy-N-(2-iodophenyl)benzamide.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(2-iodophenyl)benzamide has been found to have various applications in scientific research. It has been used as an inhibitor of the NHE, which is involved in regulating intracellular pH and cell volume. 4-ethoxy-N-(2-iodophenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been found to have potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Propiedades
Número CAS |
333348-82-6 |
|---|---|
Nombre del producto |
4-ethoxy-N-(2-iodophenyl)benzamide |
Fórmula molecular |
C15H14INO2 |
Peso molecular |
367.18 g/mol |
Nombre IUPAC |
4-ethoxy-N-(2-iodophenyl)benzamide |
InChI |
InChI=1S/C15H14INO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) |
Clave InChI |
GIGNNUJROGAGEF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



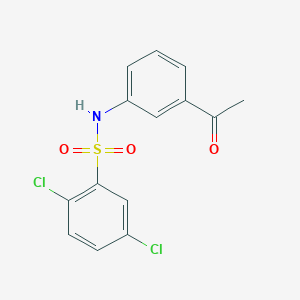
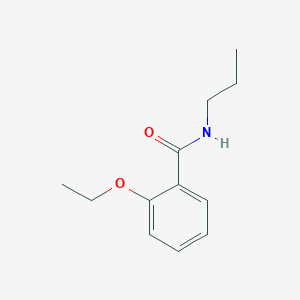
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)

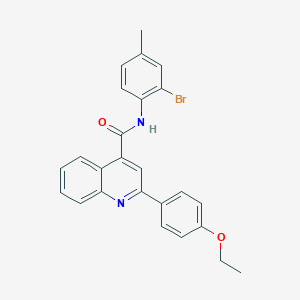
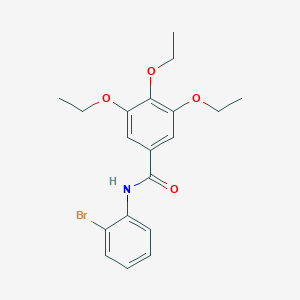
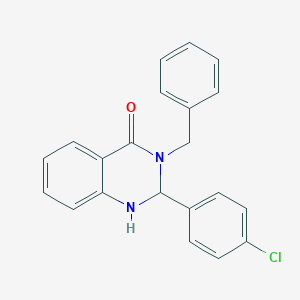
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
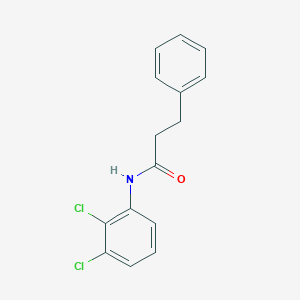
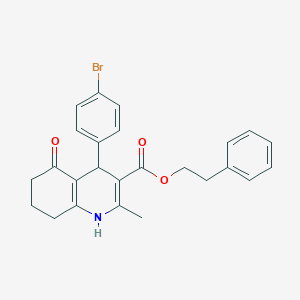

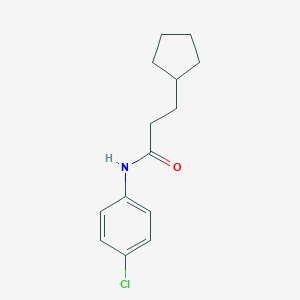
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)
